2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-(4-pyridin-3-yloxypiperidine-1-carbonyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-17-12-19(26-18-6-2-1-5-16(17)18)20(24)22-10-7-14(8-11-22)25-15-4-3-9-21-13-15/h1-6,9,12-14H,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRMPKQCUVPTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the chromenone core, which can be synthesized through the condensation of salicylaldehyde with an appropriate diketone. The piperidine ring can be introduced via nucleophilic substitution reactions, and the pyridine moiety can be attached through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The pyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can yield quinone derivatives, while reduction of the piperidine carbonyl group can produce alcohols.
Scientific Research Applications
2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring and pyridine moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and related chromen-4-one derivatives:
Pharmacological and Functional Insights
- Target Compound vs. FM01 : The replacement of piperidine with piperazine in FM01 improves solubility, which correlates with its antileishmanial efficacy (IC₅₀: 12 µM) . The pyridin-4-ylmethyl group in FM01 may enhance target binding compared to the pyridin-3-yloxy group in the target compound.
- Abaperidone Comparison : Abaperidone’s fluorobenzisoxazole substituent confers antipsychotic activity, highlighting how halogenation and heterocyclic moieties influence CNS penetration . The target compound lacks such substituents, suggesting divergent therapeutic applications.
- Antimicrobial Activity : The chlorophenyl-pyrazole derivative () demonstrates broad antimicrobial activity, attributed to halogen electronegativity enhancing membrane disruption . The target compound’s pyridine group may offer alternative interaction mechanisms.
Computational and Bioavailability Predictions
- Chromeno[4,3-d]pyrimidine (): Computational studies predict favorable drug-like properties (oral bioavailability >70%), suggesting that piperidine-linked derivatives like the target compound may share similar pharmacokinetics .
- FM01 : Lower logP (~3.5) compared to Example 29 (logP ~5.1) indicates better aqueous solubility, a critical factor for in vivo efficacy .
Biological Activity
2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound with potential therapeutic applications due to its unique structural features, including a chromenone core, a piperidine ring, and a pyridine moiety. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
IUPAC Name: 2-(4-pyridin-3-yloxypiperidine-1-carbonyl)chromen-4-one
CAS Number: 1421500-75-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chromenone core can interact with enzymes or receptors, potentially leading to inhibition or activation of specific biological pathways. The piperidine ring and pyridine moiety enhance the compound's binding affinity and specificity, making it a candidate for enzyme inhibition studies.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways. For instance, it may act as an inhibitor of CYP51 and CYP5122A1, enzymes implicated in sterol biosynthesis in Leishmania species .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by affecting cell proliferation pathways. Its structural components allow it to interfere with cellular signaling mechanisms that promote tumor growth.
- Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has been noted, with implications for treating diseases characterized by excessive inflammation.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
- Inhibition Studies : A study identified that analogs of related compounds demonstrated strong inhibition against CYP51 and CYP5122A1, suggesting that similar mechanisms may be at play for this compound .
- Cellular Impact : In vitro studies have shown that compounds with similar structures can inhibit the proliferation of Leishmania promastigotes, indicating potential applications in treating parasitic infections .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Enzyme inhibition, anticancer | Interacts with CYP51 and other enzymes |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Potent PKB inhibitor | Direct enzyme inhibition |
| Imidazo[1,5-a]pyridine derivatives | Diverse applications | Varies based on substitution |
Q & A
Q. How can NMR dynamics studies elucidate conformational flexibility?
- Methodological Answer:
- Relaxation Measurements: Analyze T₁/T₂ times to probe piperidine ring mobility .
- NOESY/ROESY: Detect through-space correlations to map chromen-4-one and pyridine spatial arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
